(S)-2-Amino-N-(3-cyano-benzyl)-N-ethyl-3-methyl-butyramide
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Overview
Description
(S)-2-Amino-N-(3-cyano-benzyl)-N-ethyl-3-methyl-butyramide is a synthetic organic compound with potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes an amino group, a cyano group, and a butyramide moiety. It is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(3-cyano-benzyl)-N-ethyl-3-methyl-butyramide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source.
Alkylation: The ethyl group can be introduced via an alkylation reaction using an appropriate alkyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(3-cyano-benzyl)-N-ethyl-3-methyl-butyramide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides or nitriles.
Reduction: The cyano group can be reduced to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitriles, while reduction of the cyano group may produce primary amines.
Scientific Research Applications
(S)-2-Amino-N-(3-cyano-benzyl)-N-ethyl-3-methyl-butyramide has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting metabolic disorders such as diabetes.
Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(3-cyano-benzyl)-N-ethyl-3-methyl-butyramide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The cyano group can play a crucial role in this interaction by forming strong bonds with the enzyme’s active site residues .
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-3-methyl-butyramide: Similar structure but with a methyl group instead of an ethyl group.
(S)-2-Amino-N-(3-cyano-benzyl)-N-ethyl-3-ethyl-butyramide: Similar structure but with an additional ethyl group on the butyramide moiety.
Uniqueness
(S)-2-Amino-N-(3-cyano-benzyl)-N-ethyl-3-methyl-butyramide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
(2S)-2-amino-N-[(3-cyanophenyl)methyl]-N-ethyl-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-4-18(15(19)14(17)11(2)3)10-13-7-5-6-12(8-13)9-16/h5-8,11,14H,4,10,17H2,1-3H3/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGXBSCITKNLDT-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)C#N)C(=O)C(C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC(=CC=C1)C#N)C(=O)[C@H](C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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